molecular formula C7H7ClO2S2 B2921907 4-Cyclopropylthiophene-2-sulfonyl chloride CAS No. 2407349-23-7

4-Cyclopropylthiophene-2-sulfonyl chloride

Cat. No.: B2921907
CAS No.: 2407349-23-7
M. Wt: 222.7
InChI Key: PSODPUDDEWYNQE-UHFFFAOYSA-N
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Description

4-Cyclopropylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopropyl group attached to the thiophene ring

Preparation Methods

One common method is the reaction of 4-cyclopropylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Cyclopropylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents such as hydrogen peroxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyclopropylthiophene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylthiophene-2-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The cyclopropyl group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

4-Cyclopropylthiophene-2-sulfonyl chloride can be compared with other thiophene derivatives, such as:

    Thiophene-2-sulfonyl chloride: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    Cyclopropylbenzene sulfonyl chloride: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties and applications.

    Cyclopropylthiophene-2-carboxylic acid:

The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-cyclopropylthiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c8-12(9,10)7-3-6(4-11-7)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSODPUDDEWYNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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